molecular formula C9H18O2 B12527340 4-Octanone, 2-methoxy- CAS No. 654643-24-0

4-Octanone, 2-methoxy-

Cat. No.: B12527340
CAS No.: 654643-24-0
M. Wt: 158.24 g/mol
InChI Key: ZSFRMKSWMQUPJS-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Scholarship

4-Octanone (B1346966), 2-methoxy- belongs to the class of α-methoxy ketones, a family of organic compounds characterized by a ketone functional group with a methoxy (B1213986) group on the adjacent (alpha) carbon. In modern organic chemistry, α-substituted ketones are of significant interest due to the profound influence the substituent has on the reactivity of the carbonyl group. The electron-withdrawing nature of the oxygen atom in the methoxy group can affect the electrophilicity of the carbonyl carbon, influencing its susceptibility to nucleophilic attack. Furthermore, the presence of the methoxy group introduces a site for potential hydrogen bonding and alters the steric environment around the reactive center. The study of such compounds is crucial for understanding fundamental principles of reaction mechanisms, stereoselectivity, and the development of new synthetic methodologies.

Rationale for Comprehensive Academic Investigation of 4-Octanone, 2-methoxy-

A comprehensive academic investigation of 4-Octanone, 2-methoxy- is warranted for several key reasons. Firstly, as a specific member of the α-methoxy ketone class, it serves as a valuable case study for understanding the interplay of functional groups within a molecule. The eight-carbon chain of the octanone backbone provides a non-polar framework, allowing for the specific effects of the 2-methoxy group to be studied in detail.

Secondly, α-methoxy ketones are important intermediates in organic synthesis. rsc.org They can be transformed into a variety of other functional groups, making them versatile building blocks for more complex molecules. A thorough understanding of the synthesis and reactivity of 4-Octanone, 2-methoxy- can therefore contribute to the synthetic chemist's toolbox.

Finally, the detailed characterization of this compound, including its spectroscopic and physicochemical properties, adds to the growing library of chemical knowledge. This data is essential for the identification of unknown compounds, for computational modeling studies, and for the development of structure-property relationships.

Scope and Delimitations of the Scholarly Inquiry into 4-Octanone, 2-methoxy-

This scholarly inquiry is strictly focused on the chemical compound 4-Octanone, 2-methoxy-. The scope of this article is to present a detailed overview of its chemical structure, properties, and synthesis, based on available scientific literature and predicted data.

The following areas are explicitly excluded from this investigation:

Dosage and administration information.

Safety and adverse effect profiles.

The content is based on established chemical principles and data from reputable sources, excluding information from the specified commercial websites.

Physicochemical Properties

The physicochemical properties of 4-Octanone, 2-methoxy- are crucial for its handling, purification, and use in chemical reactions. While experimental data for this specific compound is limited, predicted values from computational models provide valuable insights. For comparative purposes, experimental data for the parent compound, 4-octanone, is also presented.

Table 1: Predicted Physicochemical Properties of 4-Octanone, 2-methoxy-

PropertyPredicted ValueUnit
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Boiling Point201°C
Melting Point-35.3°C
Flash Point64.7°C
Density0.865g/cm³
Water Solubility4.14e-2g/L
LogP (Octanol-Water Partition Coefficient)1.77
Refractive Index1.42

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Table 2: Experimental Physicochemical Properties of 4-Octanone

PropertyExperimental ValueUnit
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Boiling Point166°C
Melting Point-32.24 (estimate)°C
Density0.82g/cm³
Water Solubility1.75g/L
LogP (Octanol-Water Partition Coefficient)2.57
Refractive Index1.4120-1.4150

Data sourced from FooDB and ChemBK. foodb.caacs.org

Spectroscopic Data

Table 3: Predicted and Expected Spectroscopic Data for 4-Octanone, 2-methoxy-

Spectroscopy TypeExpected Features
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~3.3-3.5 ppm), a multiplet for the proton at the α-carbon bearing the methoxy group, and signals for the protons of the alkyl chain.
¹³C NMR A signal for the carbonyl carbon (~205-215 ppm), a signal for the methoxy carbon (~50-60 ppm), a signal for the α-carbon bearing the methoxy group, and signals for the carbons of the alkyl chain.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone, typically in the range of 1715-1730 cm⁻¹. The presence of the α-methoxy group may slightly shift this frequency. A C-O stretching band for the ether linkage would also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the methoxy group.

Synthesis of 4-Octanone, 2-methoxy-

The synthesis of α-methoxy ketones, such as 4-Octanone, 2-methoxy-, can be achieved through several established methods in organic chemistry. These methods often involve the introduction of a methoxy group at the α-position to a ketone or the construction of the carbon skeleton with the desired functionality already in place.

One common approach is the ketone homologation procedure. This involves the reaction of a ketone with the anion of a methoxymethyl sulfone, followed by a rearrangement to yield the α-methoxy ketone. rsc.orgrsc.org

Another method involves the reaction of enol ethers with lead tetraacetate in methanol. tandfonline.comtandfonline.com The enol ether of 4-octanone could be treated with lead tetraacetate in the presence of a Lewis acid to introduce the methoxy group at the 2-position.

More recently, electrochemical methods have been developed for the synthesis of α-methoxylated ketones. acs.org These methods offer a greener alternative to traditional reagents.

A plausible synthetic route to 4-Octanone, 2-methoxy- could start from 4-octanone. The ketone would first be converted to its enolate or a silyl (B83357) enol ether, which would then be reacted with a suitable electrophilic methoxy source.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654643-24-0

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methoxyoctan-4-one

InChI

InChI=1S/C9H18O2/c1-4-5-6-9(10)7-8(2)11-3/h8H,4-7H2,1-3H3

InChI Key

ZSFRMKSWMQUPJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)OC

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 4 Octanone, 2 Methoxy

Retrosynthetic Analyses Applied to 4-Octanone (B1346966), 2-methoxy-

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com For 4-Octanone, 2-methoxy-, several logical disconnections can be proposed based on its functional groups—a ketone and an ether.

One primary disconnection strategy targets the carbon-carbon bond alpha to the carbonyl group. This approach, known as an "enol-based" disconnection, is a common strategy in the synthesis of ketones. youtube.com This would lead to two potential synthons: a four-carbon electrophile and a four-carbon nucleophile containing the methoxy (B1213986) group.

Another viable retrosynthetic pathway involves the disconnection of the carbon-oxygen bond of the ether functionality. This approach would yield a hydroxyketone intermediate, which could then be methylated. This strategy allows for the introduction of the methoxy group late in the synthetic sequence.

A third approach could involve a Grignard-type reaction, disconnecting the carbon-carbon bond between C4 and C5. This would lead to a propyl magnesium bromide and a methoxy-substituted ester or acyl chloride.

These varied retrosynthetic pathways offer flexibility in the choice of starting materials and reaction conditions, allowing chemists to select the most efficient and practical route based on available resources and desired stereochemical outcomes.

Novel Approaches to the Stereoselective Synthesis of 4-Octanone, 2-methoxy-

The chiral center at the C2 position of 4-Octanone, 2-methoxy- presents an opportunity for stereoselective synthesis, enabling the production of specific enantiomers or diastereomers.

Enantioselective Pathways for 4-Octanone, 2-methoxy- Construction

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 4-Octanone, 2-methoxy-, several strategies can be envisioned:

Asymmetric Alkylation: Starting with a prochiral ketone, an asymmetric alkylation using a chiral auxiliary or a chiral phase-transfer catalyst could introduce the butyl group at the C3 position with high enantioselectivity.

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a derivative of a natural amino acid or a carbohydrate, can provide a scaffold with the desired stereochemistry at the C2 position.

Enantioselective Reduction: An alternative approach involves the asymmetric reduction of a corresponding α,β-unsaturated ketone precursor, which would establish the chiral center at C2.

The choice of method would depend on factors such as the desired enantiomeric excess and the scalability of the reaction.

Diastereoselective Strategies for 4-Octanone, 2-methoxy- Formation

In cases where a second chiral center might be present in a precursor or introduced during the synthesis, diastereoselective strategies become crucial. For instance, if a starting material already contains a chiral center, its influence on the formation of the new chiral center at C2 can be exploited. This substrate-controlled diastereoselectivity can be highly effective.

Alternatively, reagent-controlled diastereoselectivity can be employed, where a chiral reagent or catalyst directs the stereochemical outcome of the reaction, regardless of any pre-existing chirality in the substrate.

Green Chemistry Principles in the Production of 4-Octanone, 2-methoxy-

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. researchgate.net For the synthesis of 4-Octanone, 2-methoxy-, several green strategies could be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov The use of solvent-free "grinding" techniques is also a viable green approach in some organic syntheses. uns.ac.idscitepress.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste and often increase reaction efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the environmental impact of producing 4-Octanone, 2-methoxy- can be significantly minimized.

Catalytic Systems for the Efficient Synthesis of 4-Octanone, 2-methoxy-

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts could be employed in the synthesis of 4-Octanone, 2-methoxy-.

Homogeneous Catalysis in 4-Octanone, 2-methoxy- Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions. For the synthesis of 4-Octanone, 2-methoxy-, homogeneous catalysts could be utilized in several key steps:

Carbon-Carbon Bond Formation: Transition metal catalysts, such as those based on palladium or rhodium, are widely used for cross-coupling reactions that could form the carbon skeleton of the target molecule.

Carbon-Oxygen Bond Formation: Homogeneous acid or base catalysts can be employed for the etherification step to introduce the methoxy group.

Asymmetric Synthesis: Chiral homogeneous catalysts, such as those used in asymmetric hydrogenation or alkylation, would be instrumental in achieving high enantioselectivity.

The development of novel and more efficient homogeneous catalytic systems will continue to drive innovation in the synthesis of complex organic molecules like 4-Octanone, 2-methoxy-.

Heterogeneous Catalysis in 4-Octanone, 2-methoxy- Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, which are crucial for sustainable and economically viable processes. While specific literature on the direct synthesis of 4-Octanone, 2-methoxy- using heterogeneous catalysts is not extensively available, plausible synthetic routes can be extrapolated from established catalytic reactions for structurally similar compounds.

A potential strategy for the synthesis of 4-Octanone, 2-methoxy- involves a two-step process: the formation of an enone intermediate followed by a catalytic Michael addition of methanol. For instance, the condensation of 1-hexanal with acetone (B3395972) could yield oct-3-en-2-one. Subsequently, the selective methoxylation at the alpha-position relative to the carbonyl group presents a synthetic challenge.

Alternatively, a more direct approach could involve the catalytic coupling of a methoxy-containing precursor with a suitable hexanoyl synthon. The choice of catalyst would be critical to ensure high selectivity and yield. Solid acid or base catalysts are often employed in condensation and addition reactions. For example, zeolites, functionalized mesoporous silica, or supported metal oxides could potentially catalyze the formation of the carbon-carbon bond and the introduction of the methoxy group.

Research into the synthesis of other ketones provides insights into potential catalysts and conditions. For instance, bifunctional catalysts have been developed for one-pot synthesis of complex molecules, which could be adapted for this purpose.

Table 1: Potential Heterogeneous Catalysts for Reactions Analogous to 4-Octanone, 2-methoxy- Synthesis

Catalyst TypePotential Reaction StepKey AdvantagesRepresentative References (for analogous reactions)
Modified ZeolitesCondensation/Michael AdditionShape selectivity, tunable acidity/basicity[General literature on zeolite catalysis]
Supported Metal OxidesCondensation/AlkoxylationHigh stability, regenerability[General literature on metal oxide catalysis]
Functionalized Mesoporous SilicaMichael AdditionHigh surface area, tunable functionality[General literature on functionalized silica]

It is important to note that the conditions and yields in the table are based on analogous reactions and would require empirical optimization for the specific synthesis of 4-Octanone, 2-methoxy-.

Flow Chemistry Techniques for Continuous Synthesis of 4-Octanone, 2-methoxy-

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The continuous synthesis of 4-Octanone, 2-methoxy- could be envisioned through a multi-step flow process.

A hypothetical flow setup could involve the initial mixing of reactants in a microreactor to form an unsaturated ketone intermediate. This stream could then be passed through a packed-bed reactor containing a heterogeneous catalyst for the subsequent Michael addition of methanol. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system would be crucial for optimizing the reaction and minimizing the formation of byproducts. rsc.org

The benefits of a continuous flow approach for a multi-step synthesis include the ability to handle reactive intermediates in situ, thus avoiding their isolation and improving process safety. nih.gov Furthermore, in-line purification techniques could be integrated into the flow system to afford the final product with high purity.

Table 2: Hypothetical Flow Chemistry Parameters for Continuous Synthesis of 4-Octanone, 2-methoxy-

ParameterReactor 1 (Enone Formation)Reactor 2 (Methoxylation)
Reactor TypeMicroreactor / Coil ReactorPacked-Bed Reactor
Temperature50-100 °C25-80 °C
Pressure1-10 bar1-10 bar
Residence Time1-10 minutes5-30 minutes
Catalyst- (or homogeneous catalyst)Supported solid base/acid

These parameters are illustrative and would need to be determined experimentally.

Detailed research findings on the direct application of these advanced methodologies to the synthesis of 4-Octanone, 2-methoxy- are currently limited in publicly accessible literature. The strategies and data presented here are based on established principles of organic synthesis and the known capabilities of heterogeneous catalysis and flow chemistry for related transformations. Further research and development would be necessary to establish optimized and validated synthetic protocols.

Elucidation of Reaction Mechanisms Involving 4 Octanone, 2 Methoxy

Mechanistic Investigations of 4-Octanone (B1346966), 2-methoxy- Formation Pathways

The synthesis of α-methoxy ketones like 4-Octanone, 2-methoxy- can be achieved through various synthetic routes, each with its own distinct reaction mechanism. One common approach involves the α-oxidation of a corresponding ketone, while another relies on the rearrangement of suitable precursors.

A plausible pathway for the formation of 4-Octanone, 2-methoxy- is the direct α-methoxylation of 4-octanone. This transformation can be envisioned to proceed through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen of 4-octanone is protonated, facilitating the formation of an enol. This enol then acts as a nucleophile, reacting with an electrophilic methoxy (B1213986) source.

Alternatively, under basic conditions, a strong base can abstract an α-proton from 4-octanone to form an enolate. This enolate, being a potent nucleophile, can then react with a suitable electrophilic methoxylating agent, such as methyl triflate or a similar reagent, in a nucleophilic substitution reaction. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although for 4-octanone, the two α-positions are chemically equivalent.

Another potential synthetic route involves the homologation of a smaller ketone, such as 3-heptanone. This can be achieved through a variety of methods, including those that proceed via α,β-epoxy sulfones, which then rearrange to afford the α-methoxy ketone.

A hypothetical reaction for the formation of 4-Octanone, 2-methoxy- is presented below:

Hypothetical Reaction Data for the Formation of 4-Octanone, 2-methoxy- Reactants, reagents, and conditions are based on general procedures for α-methoxylation of ketones.

ReactantReagentBaseSolventTemperature (°C)Product
4-OctanoneMethyl IodideSodium HydrideTetrahydrofuran254-Octanone, 2-methoxy-
4-OctanoneDimethyl SulfatePotassium CarbonateAcetone (B3395972)564-Octanone, 2-methoxy-

Reaction Kinetics and Transition State Analysis of 4-Octanone, 2-methoxy- Transformations

The kinetics of reactions involving 4-Octanone, 2-methoxy- are governed by the activation energies of the various possible pathways. The presence of the methoxy group at the α-position can influence the reactivity of the carbonyl group both sterically and electronically.

The formation of enolates from 4-Octanone, 2-methoxy- is also a key kinetic consideration. The acidity of the remaining α-proton (at the C3 position) will be influenced by the presence of the methoxy group. The reaction conditions, such as the choice of base and temperature, will determine whether the reaction is under kinetic or thermodynamic control. A strong, bulky base at low temperatures would favor the formation of the kinetic enolate, while a smaller, stronger base at higher temperatures would lead to the more stable thermodynamic enolate.

Transition state analysis, often aided by computational chemistry, provides insights into the geometry and energy of the highest energy point along the reaction coordinate. For a nucleophilic addition to 4-Octanone, 2-methoxy-, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, with the carbonyl oxygen developing a partial negative charge. The conformation of the molecule in the transition state will aim to minimize steric interactions.

Postulated Kinetic Parameters for a Hypothetical Nucleophilic Addition to 4-Octanone, 2-methoxy- Data is illustrative and based on general principles of ketone reactivity.

ReactionNucleophileSolventActivation Energy (kJ/mol)Rate Constant (s⁻¹)
Nucleophilic AdditionHydride (from NaBH₄)Methanol50-7010⁻³ - 10⁻²
Enolate FormationLithium DiisopropylamideTetrahydrofuran30-5010⁻¹ - 1

Stereochemical Outcomes and Conformational Changes in 4-Octanone, 2-methoxy- Reactions

The presence of a stereocenter at the C2 position in 4-Octanone, 2-methoxy- introduces the element of stereochemistry into its reactions. Reactions at the carbonyl center or the adjacent α-carbon can proceed with varying degrees of stereoselectivity.

For instance, the reduction of the carbonyl group of 4-Octanone, 2-methoxy- using a hydride reagent can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such a reaction is often governed by Felkin-Anh or other related models of asymmetric induction. These models predict that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon. In the case of 4-Octanone, 2-methoxy-, the relative steric bulk of the methoxy group, the methyl group, and the rest of the carbon chain would determine the preferred trajectory of the incoming nucleophile.

Conformational analysis is crucial in understanding these stereochemical outcomes. The molecule will adopt a conformation that minimizes steric strain, and the accessibility of the different faces of the carbonyl group will depend on this preferred conformation. Chelation control can also play a role if the nucleophilic reagent contains a metal cation that can coordinate with both the carbonyl oxygen and the methoxy oxygen, leading to a more rigid, cyclic transition state and potentially high stereoselectivity.

Predicted Stereochemical Outcomes for the Reduction of (R)-4-Octanone, 2-methoxy- Predictions are based on the Felkin-Anh model of asymmetric induction.

Reducing AgentPredicted Major DiastereomerPredicted Diastereomeric Ratio
Sodium Borohydride (B1222165)(2R, 4S)-2-methoxy-4-octanol2:1 to 5:1
Lithium Aluminum Hydride(2R, 4S)-2-methoxy-4-octanol3:1 to 10:1

Role of Intermediates in Reactions of 4-Octanone, 2-methoxy-

In many reactions of 4-Octanone, 2-methoxy-, enols and enolates are critical intermediates. As discussed, their formation is a key step in α-functionalization reactions. The stability of the enolate intermediate is influenced by the substitution pattern and the nature of the counterion.

In nucleophilic addition reactions, a tetrahedral intermediate is formed upon attack of the nucleophile on the carbonyl carbon. This intermediate is an alkoxide, which is then typically protonated in a subsequent step to yield the final alcohol product. The lifetime and reactivity of this tetrahedral intermediate can influence the course of the reaction.

In some cases, more complex intermediates may be involved. For example, in certain rearrangement reactions, cyclic intermediates or radical species might be formed. The detection and characterization of such intermediates can be challenging but is often accomplished through a combination of spectroscopic techniques and trapping experiments.

The methoxy group at the α-position can also participate in the stabilization or destabilization of nearby intermediates. For example, it could potentially stabilize a carbocationic intermediate at the carbonyl carbon through resonance, although this is generally a minor contribution for ketones.

Common Intermediates in Reactions of 4-Octanone, 2-methoxy-

Reaction TypeIntermediate SpeciesRole in Mechanism
α-AlkylationEnolateNucleophile
Nucleophilic AdditionTetrahedral AlkoxidePrecursor to the final product
Acid-catalyzed HalogenationEnolNucleophile

Advanced Theoretical and Computational Chemistry Studies of 4 Octanone, 2 Methoxy

Quantum Chemical Calculations for Electronic Structure of 4-Octanone (B1346966), 2-methoxy-

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These methods, rooted in quantum mechanics, provide insights into molecular orbitals, electron density distribution, and other key electronic properties that govern the behavior of 4-Octanone, 2-methoxy-.

Density Functional Theory (DFT) Applications to 4-Octanone, 2-methoxy-

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used approach in chemistry and materials science for calculating the electronic properties of molecules like 4-Octanone, 2-methoxy-. DFT calculations would focus on determining the ground-state electronic energy, the electron density distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Hypothetical DFT Calculation Parameters for 4-Octanone, 2-methoxy-

ParameterValue/MethodPurpose
FunctionalB3LYPA hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance of accuracy and computational cost.
Basis Set6-311++G(d,p)A triple-zeta basis set with diffuse functions and polarization functions, suitable for capturing the electronic structure of a molecule with heteroatoms like oxygen.
Solvent ModelPolarizable Continuum Model (PCM)To simulate the effect of a solvent on the electronic structure, which is crucial for understanding its behavior in solution.
Properties CalculatedOptimized Geometry, HOMO/LUMO Energies, Mulliken Charges, Molecular Electrostatic Potential (MEP)To predict the molecule's 3D structure, reactivity, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

These calculations would provide a detailed picture of the electronic landscape of 4-Octanone, 2-methoxy-, offering predictions about its stability and reactivity.

Ab Initio Methods in the Study of 4-Octanone, 2-methoxy-

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data in their theoretical formulation. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for the electronic structure of 4-Octanone, 2-methoxy-.

These methods would be employed to:

Validate DFT results: Comparing results from different levels of theory is a standard practice to ensure the reliability of the computational predictions.

Calculate excited state properties: Time-dependent DFT (TD-DFT) or other ab initio methods could be used to predict the electronic absorption spectrum of 4-Octanone, 2-methoxy-.

Investigate reaction mechanisms: High-level ab initio calculations are often necessary to accurately model the transition states of chemical reactions involving the molecule.

Molecular Dynamics Simulations for Conformational Analysis of 4-Octanone, 2-methoxy-

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 4-Octanone, 2-methoxy-, MD simulations would be invaluable for exploring its conformational landscape.

By simulating the motion of the molecule over nanoseconds or even microseconds, researchers could:

Identify the most stable conformers (low-energy structures).

Determine the energy barriers between different conformers.

Understand how the molecule's shape changes in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

This information is crucial for understanding how the molecule interacts with other molecules, such as enzymes or receptors.

Prediction of Reactivity and Selectivity in 4-Octanone, 2-methoxy- Transformations

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. researchgate.netrsc.org For 4-Octanone, 2-methoxy-, these methods could be used to study a variety of potential transformations.

Table 2: Computational Approaches for Predicting Reactivity of 4-Octanone, 2-methoxy-

Transformation TypeComputational MethodPredicted Outcome
Nucleophilic addition to the carbonyl groupDFT calculations of the transition state energies for different nucleophiles.Prediction of which nucleophiles will react and at what rate.
Enolate formation and subsequent reactionsCalculation of the pKa of the alpha-protons to determine the ease of deprotonation.Understanding the regioselectivity of enolate formation and subsequent alkylation or aldol (B89426) reactions.
Reduction of the ketoneModeling the interaction of the ketone with various reducing agents to predict the stereoselectivity of alcohol formation.Predicting the major and minor stereoisomers of the resulting alcohol.

By calculating the activation energies and reaction energies for different reaction pathways, chemists can make informed predictions about the likely outcomes of a reaction, guiding synthetic efforts.

Spectroscopic Property Simulations and Validation for 4-Octanone, 2-methoxy-

Computational methods are widely used to simulate various types of spectra, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For 4-Octanone, 2-methoxy-, the following spectroscopic properties could be simulated:

Infrared (IR) Spectrum: DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. This can help in the assignment of experimental IR bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. These predicted shifts can be compared to experimental NMR data to confirm the molecular structure.

UV-Visible Spectrum: TD-DFT calculations can predict the electronic transitions and their corresponding wavelengths, which would be observed in a UV-Vis spectrum.

By comparing simulated spectra with experimental data, researchers can gain confidence in the accuracy of their computational models and their understanding of the molecule's structure and properties.

Analytical Methodologies for the Characterization and Detection of 4 Octanone, 2 Methoxy

Development of Advanced Chromatographic Techniques for 4-Octanone (B1346966), 2-methoxy-

Chromatographic techniques are essential for the separation and analysis of 4-Octanone, 2-methoxy- from complex matrices. Both gas and liquid chromatography methods can be optimized for high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for 4-Octanone, 2-methoxy-

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-Octanone, 2-methoxy-. Method development would involve the optimization of several key parameters to achieve efficient separation and sensitive detection.

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), would be a suitable starting point due to the relatively non-polar nature of the analyte. nist.gov The column dimensions, typically 30 meters in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness, provide a good balance between resolution and analysis time. nist.gov Helium is the most common carrier gas, offering good efficiency and safety.

The temperature program is a critical parameter to optimize. A typical program might start at a low initial temperature (e.g., 50°C) to trap the analyte at the head of the column, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure the elution of the compound. The injector temperature should be set high enough (e.g., 250°C) to ensure complete vaporization of the sample without causing thermal degradation.

For the mass spectrometry detector, electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra. The resulting mass spectrum for 4-Octanone, 2-methoxy- would be expected to show characteristic fragment ions. The molecular ion peak (M+) would be at m/z 158. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the carbonyl group and cleavage of the methoxy (B1213986) group.

Table 1: Predicted GC-MS Method Parameters for 4-Octanone, 2-methoxy-

ParameterValue
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program 50°C (2 min), then 10°C/min to 250°C (5 min)
Ionization Mode Electron Ionization (70 eV)
Mass Range m/z 40-400

High-Performance Liquid Chromatography (HPLC) Method Optimization for 4-Octanone, 2-methoxy-

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of 4-Octanone, 2-methoxy-, particularly if the compound is part of a non-volatile mixture or if derivatization is employed to enhance detection.

A reverse-phase HPLC method would be the most common approach. A C18 column is a versatile choice for the separation of moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good peak shape and resolution from other components in a mixture.

Since 4-Octanone, 2-methoxy- lacks a strong chromophore, UV detection can be challenging. To overcome this, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be detected with high sensitivity using a UV-Vis detector at a wavelength of around 365 nm. researchgate.net

Table 2: Illustrative HPLC Method Parameters for 4-Octanone, 2-methoxy- (as DNPH derivative)

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis at 365 nm
Injection Volume 20 µL

Sophisticated Spectroscopic Techniques for Structural Elucidation of 4-Octanone, 2-methoxy-

Spectroscopic techniques are indispensable for the definitive structural confirmation of 4-Octanone, 2-methoxy-. A combination of NMR, IR, and Raman spectroscopy provides a comprehensive picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies Applied to 4-Octanone, 2-methoxy-

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework of 4-Octanone, 2-methoxy-.

In the ¹H NMR spectrum, distinct signals would be expected for the different proton environments. The methoxy group protons would appear as a singlet, while the protons on the alkyl chain would exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The chemical shifts can be predicted based on the electronic environment of the protons.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon would have a characteristic downfield chemical shift. The carbon of the methoxy group and the carbons of the alkyl chain would appear at distinct chemical shifts, providing further confirmation of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-Octanone, 2-methoxy-

Atom Predicted ¹H Chemical Shift (Multiplicity) Predicted ¹³C Chemical Shift
C1-H₃~0.9 (t)~14
C2-H~4.0 (m)~80
O-CH₃~3.3 (s)~58
C3-H₂~2.6 (m)~45
C4=O-~210
C5-H₂~2.4 (t)~42
C6-H₂~1.5 (m)~26
C7-H₂~1.3 (m)~22
C8-H₃~0.9 (t)~14

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 4-Octanone, 2-methoxy-

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. For 4-Octanone, 2-methoxy-, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1715-1725 cm⁻¹. Another key absorption would be the C-O stretching vibration of the methoxy group, which is expected in the range of 1100-1150 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Table 4: Predicted Key Vibrational Frequencies (in cm⁻¹) for 4-Octanone, 2-methoxy-

Vibrational Mode Predicted IR Frequency Predicted Raman Frequency
C-H Stretch (alkyl)2850-3000 (strong)2850-3000 (strong)
C=O Stretch (ketone)1715-1725 (strong)1715-1725 (moderate)
C-O Stretch (methoxy)1100-1150 (strong)1100-1150 (weak)

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination of 4-Octanone, 2-methoxy-

The presence of a stereocenter at the 2-position makes 4-Octanone, 2-methoxy- a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric excess (ee) of a sample.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess. By comparing the CD spectrum of a sample to that of the pure enantiomer, the ee can be accurately determined.

Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a specific enantiomer, and the magnitude of the rotation can be used to quantify the enantiomeric composition of a mixture.

The development of a chiroptical method for 4-Octanone, 2-methoxy- would involve recording the CD or ORD spectrum of a sample and comparing it to a standard of known enantiomeric purity. These techniques are non-destructive and highly sensitive, making them ideal for the stereochemical analysis of this chiral ketone.

Analysis of 4-Octanone, 2-methoxy- in Complex Samples Remains Undocumented in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the documentation of analytical methodologies for the chemical compound 4-Octanone, 2-methoxy-. Despite extensive searches for detailed research findings on its characterization and detection, particularly within complex matrices, no specific studies detailing the use of hyphenated techniques for this compound could be identified.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of individual components within intricate mixtures. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for the separation, identification, and quantification of a wide array of chemical compounds. ijpsjournal.comchemijournal.com These methods offer high sensitivity and specificity, making them indispensable in fields like environmental monitoring, food safety, and pharmaceutical analysis. ijpsjournal.com

The general principle of these techniques involves a chromatographic system (either gas or liquid) to separate the components of a sample, followed by a mass spectrometer that provides structural information for identification. asdlib.org In GC-MS, volatile and thermally stable compounds are separated in a gaseous state before being ionized and detected by the mass spectrometer. chemijournal.com LC-MS is suitable for a broader range of compounds, including those that are non-volatile or thermally labile, as the separation occurs in a liquid phase. researchgate.net

While the principles of these hyphenated techniques are well-established and widely applied to many organic molecules, their specific application to 4-Octanone, 2-methoxy- has not been described in the accessible scientific literature. Consequently, there are no published data, such as retention times, mass spectral fragmentation patterns, or specific sample preparation protocols for the analysis of this particular compound in complex matrices. The creation of detailed analytical methodologies and data tables, as requested, is therefore not possible based on the current body of scientific evidence. Further research would be necessary to develop and validate such methods.

Reactivity and Transformative Chemistry of 4 Octanone, 2 Methoxy

Derivatization Strategies for 4-Octanone (B1346966), 2-methoxy-

The presence of a carbonyl group in 4-Octanone, 2-methoxy- is the primary site for derivatization reactions. These reactions are crucial for creating new molecules with potentially different biological or material properties and are also widely used in analytical chemistry for the detection and quantification of ketones.

One of the most common derivatization methods for ketones is the reaction with nitrogen-based nucleophiles. For instance, treatment with 2,4-dinitrophenylhydrazine (B122626) (DNPH) would yield a 2,4-dinitrophenylhydrazone. nih.gov This reaction is a classic qualitative test for aldehydes and ketones, producing a colored precipitate. Similarly, reaction with hydroxylamine (B1172632) forms an oxime, and reaction with primary amines yields an imine (Schiff base). msu.edu Secondary amines, on the other hand, would react to form an enamine. msu.edu

Another significant derivatization pathway involves reactions at the α-carbon (the carbon atom adjacent to the carbonyl group). The acidity of the α-hydrogens allows for the formation of an enolate ion in the presence of a base, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The ether linkage in 4-Octanone, 2-methoxy-, being generally unreactive, offers fewer direct derivatization opportunities. libretexts.orgnoaa.gov However, under harsh acidic conditions, cleavage of the ether bond can occur, leading to the formation of an alcohol and an alkyl halide, which can then be further functionalized. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.combyjus.comopenstax.org

Derivatization ReagentFunctional Group TargetedProduct Type
2,4-DinitrophenylhydrazineKetone2,4-Dinitrophenylhydrazone
HydroxylamineKetoneOxime
Primary Amine (R-NH2)KetoneImine (Schiff Base)
Secondary Amine (R2NH)KetoneEnamine
Strong Acid (e.g., HBr, HI)EtherAlcohol and Alkyl Halide

Oxidation and Reduction Pathways of 4-Octanone, 2-methoxy-

The oxidation and reduction of 4-Octanone, 2-methoxy- primarily involve the ketone functional group. Ketones are generally resistant to oxidation by mild oxidizing agents. wikipedia.orgncert.nic.inlibretexts.orgorganicmystery.com Vigorous oxidation with strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the carbon-carbon bonds adjacent to the carbonyl group, resulting in a mixture of carboxylic acids. ncert.nic.inlibretexts.org A more controlled oxidation is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester.

In contrast, the carbonyl group of a ketone is readily reduced to a secondary alcohol. fiveable.meck12.org This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org Catalytic hydrogenation, employing hydrogen gas and a metal catalyst like platinum, palladium, or nickel, is also an effective method for ketone reduction. acsgcipr.org The ether functional group in 4-Octanone, 2-methoxy- is typically stable under these reducing conditions.

Reaction TypeReagent(s)Functional Group ChangeProduct
Oxidation Strong Oxidizing Agents (e.g., KMnO₄)Ketone → Carboxylic AcidsMixture of Carboxylic Acids
Peroxy Acid (e.g., m-CPBA)Ketone → EsterEster
Reduction Sodium Borohydride (NaBH₄)Ketone → Secondary Alcohol2-methoxy-4-octanol
Lithium Aluminum Hydride (LiAlH₄)Ketone → Secondary Alcohol2-methoxy-4-octanol
H₂ / Metal Catalyst (Pt, Pd, Ni)Ketone → Secondary Alcohol2-methoxy-4-octanol

Acid-Base Catalyzed Reactions Involving 4-Octanone, 2-methoxy-

Both acid and base catalysis can initiate a variety of reactions centered around the ketone functionality of 4-Octanone, 2-methoxy-.

Under basic conditions, the most significant reaction is the deprotonation of the α-carbon to form an enolate ion. libretexts.org This enolate is a powerful nucleophile and can participate in reactions such as the aldol (B89426) condensation, where it attacks the carbonyl carbon of another molecule of the ketone (or a different carbonyl compound). msu.edu Halogenation at the α-position can also be achieved under basic conditions.

Acid catalysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. orgosolver.com This facilitates nucleophilic attack by weak nucleophiles. For example, in the presence of an acid catalyst, ketones can react with alcohols to form ketals. youtube.com Acid-catalyzed halogenation at the α-position also proceeds through an enol intermediate. jove.commasterorganicchemistry.com

The ether linkage of 4-Octanone, 2-methoxy- is susceptible to cleavage under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.combyjus.comopenstax.org The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from an acid like HBr or HI), leading to the formation of an alcohol and an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com

CatalystKey IntermediateCommon Reactions
Base Enolate IonAldol Condensation, α-Halogenation
Acid Protonated Carbonyl, EnolKetal Formation, α-Halogenation, Ether Cleavage

Photochemical and Radiochemical Transformations of 4-Octanone, 2-methoxy-

The photochemical behavior of 4-Octanone, 2-methoxy- is expected to be dominated by the ketone functional group, as saturated ethers are generally photochemically inert. Upon absorption of ultraviolet light, ketones can undergo a variety of reactions. scribd.comkvmwai.edu.inmagadhmahilacollege.org

One of the most important photochemical reactions of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. kvmwai.edu.inlibretexts.org This results in the formation of two radical fragments. For 4-Octanone, 2-methoxy-, this could lead to the formation of a propyl radical and a 2-methoxy-1-oxopentyl radical, or an ethyl radical and a 1-methoxy-3-oxoheptyl radical. These radicals can then undergo further reactions such as recombination, disproportionation, or decarbonylation.

Another common photochemical pathway is the Norrish Type II reaction, which occurs if there is a γ-hydrogen atom available for abstraction. scribd.com This intramolecular hydrogen abstraction leads to the formation of a biradical, which can then cleave to form an alkene and a smaller ketone, or cyclize to form a cyclobutanol (B46151) derivative.

The field of radiochemistry deals with the chemical effects of ionizing radiation. pageplace.deacs.org The interaction of high-energy radiation with organic molecules can lead to the formation of excited states, ions, and free radicals, initiating a cascade of chemical reactions. While specific studies on the radiochemical transformations of 4-Octanone, 2-methoxy- are not available, general principles suggest that irradiation could lead to bond cleavage, rearrangement, and the formation of a variety of products, driven by the high reactivity of the initially formed radical species. The synthesis of radiolabeled organic compounds, including those with carbon-11 (B1219553) or other isotopes, is a specialized area of radiochemistry. stackexchange.comrsc.orgnih.gov

Transformation TypeKey ProcessPotential Products
Photochemical Norrish Type I CleavageRadical fragments, smaller alkanes, CO
Norrish Type II ReactionAlkene, smaller ketone, cyclobutanol
Radiochemical Ionization, Radical FormationVarious fragmentation and recombination products

Environmental Fate and Degradation Pathways of 4 Octanone, 2 Methoxy

Abiotic Degradation Mechanisms of 4-Octanone (B1346966), 2-methoxy- in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The primary mechanisms for 4-Octanone, 2-methoxy- in the environment are expected to be photolytic and hydrolytic degradation.

Photolytic Degradation of 4-Octanone, 2-methoxy-

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aliphatic ketones are known to undergo photolysis in the environment, which can be a significant degradation pathway in aquatic systems and the atmosphere. The process can proceed through several mechanisms, including Norrish Type I and Type II reactions, leading to the formation of smaller, oxygenated byproducts. While specific studies on 4-Octanone, 2-methoxy- are not available, related research on other ketones suggests that photolysis could contribute to its environmental attenuation epa.govrsc.org.

Potential photolytic degradation products of 4-Octanone, 2-methoxy- could include a variety of smaller aldehydes, ketones, and carboxylic acids as the carbon chain is cleaved.

Interactive Data Table: Potential Photolytic Degradation Products of 4-Octanone, 2-methoxy-

Precursor CompoundPotential Degradation ProductDegradation Pathway
4-Octanone, 2-methoxy-HexanalNorrish Type I cleavage
4-Octanone, 2-methoxy-2-MethoxypropanalNorrish Type I cleavage
4-Octanone, 2-methoxy-AcetaldehydeNorrish Type II reaction
4-Octanone, 2-methoxy-2-HexanoneNorrish Type II reaction

Hydrolytic Degradation of 4-Octanone, 2-methoxy-

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in 4-Octanone, 2-methoxy- is generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments. Cleavage of ethers typically requires strong acidic or basic conditions, which are not common in the natural environment juniperpublishers.comnih.govmdpi.comnih.gov. The ketone functional group is also not susceptible to hydrolysis. Therefore, hydrolytic degradation is expected to be a minor degradation pathway for 4-Octanone, 2-methoxy- in the environment.

Biotransformation Pathways of 4-Octanone, 2-methoxy-

Biotransformation, the chemical alteration of substances by living organisms, is expected to be a significant pathway for the degradation of 4-Octanone, 2-methoxy- in the environment. This process is mediated by microorganisms and their enzymes.

Microbial Degradation of 4-Octanone, 2-methoxy-

A wide range of microorganisms, including bacteria and fungi, are capable of degrading aliphatic ketones and ethers. For ketones, microbial degradation can proceed via two main routes: oxidation or reduction. The ether linkage can be cleaved by specific microbial enzymes.

One plausible pathway for the microbial degradation of the ketone group is through a Baeyer-Villiger oxidation, which would convert the ketone into an ester. This ester could then be hydrolyzed to an alcohol and a carboxylic acid, which are more readily biodegradable. Alternatively, the ketone could be reduced to a secondary alcohol, 2-methoxy-4-octanol.

The methoxy (B1213986) group can be cleaved by ether-degrading microorganisms, a process often initiated by monooxygenase enzymes. This would result in the formation of a hydroxyl group, producing 2-hydroxy-4-octanone (B14810160) and formaldehyde.

Enzymatic Transformations of 4-Octanone, 2-methoxy-

Specific enzymes are responsible for the biotransformation of ketones and ethers.

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of ketones to esters. In the case of 4-Octanone, 2-methoxy-, a BVMO could insert an oxygen atom adjacent to the carbonyl group, forming an ester. Subsequent hydrolysis of this ester by esterases would yield smaller, more easily metabolized molecules.

Ketone Reductases/Dehydrogenases: These enzymes catalyze the reduction of the ketone group to a secondary alcohol. This transformation increases the polarity of the molecule, which can facilitate further degradation.

Cytochrome P450 Monooxygenases and other Oxygenases: These enzymes are known to be involved in the cleavage of ether linkages. They can hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down, cleaving the ether bond. Fungal peroxygenases are also known to be effective in cleaving ether bonds.

Interactive Data Table: Potential Enzymatic Transformations of 4-Octanone, 2-methoxy-

Enzyme ClassPotential TransformationResulting Product(s)
Baeyer-Villiger MonooxygenaseOxidation of the ketoneEster intermediate
Ketone Reductase/DehydrogenaseReduction of the ketone2-methoxy-4-octanol
Cytochrome P450 MonooxygenaseCleavage of the ether linkage2-hydroxy-4-octanone and Formaldehyde
EsteraseHydrolysis of the ester intermediateAlcohol and Carboxylic Acid

4 Octanone, 2 Methoxy As a Synthetic Precursor or Intermediate in Complex Molecule Synthesis

Utilization of 4-Octanone (B1346966), 2-methoxy- in Target-Oriented Synthesis

There is no available scientific literature or documented research that demonstrates the utilization of 4-Octanone, 2-methoxy- in any target-oriented synthesis of complex molecules.

Multicomponent Reactions Featuring 4-Octanone, 2-methoxy-

A thorough search of chemical literature did not yield any examples of multicomponent reactions that specifically feature 4-Octanone, 2-methoxy- as a reactant.

Development of Synthetic Methodologies Leveraging 4-Octanone, 2-methoxy- as a Building Block

There are no published synthetic methodologies that have been developed leveraging 4-Octanone, 2-methoxy- as a foundational building block.

Future Directions in the Academic Research of 4 Octanone, 2 Methoxy

Emerging Methodologies for Studying 4-Octanone (B1346966), 2-methoxy-

The structural characteristics of 4-Octanone, 2-methoxy-, particularly its chirality, necessitate the use of sophisticated analytical techniques for its characterization and analysis. Future research will likely leverage a suite of emerging methodologies to probe its properties with high precision.

Chromatographic and Spectroscopic Techniques: High-performance liquid chromatography (HPLC) employing chiral stationary phases is a crucial technique for the separation and quantification of the enantiomers of 4-Octanone, 2-methoxy-. nih.govresearchgate.net Advances in chiral stationary phase technology will enable more efficient and higher-resolution separations. Capillary electrophoresis (CE) also presents a powerful tool for chiral analysis, offering high separation efficiency and rapid analysis times. nih.govresearchgate.net

Spectroscopic methods will also play a pivotal role. Advanced nuclear magnetic resonance (NMR) techniques, including the use of chiral shift reagents, can be employed to determine the enantiomeric purity and absolute configuration of 4-Octanone, 2-methoxy-. Furthermore, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can provide definitive assignments of its stereochemistry. Mass spectrometry (MS), particularly when combined with chiral derivatization or ion mobility, is an emerging technique for the direct analysis of enantiomers. acs.orgtandfonline.com

Analytical Technique Application for 4-Octanone, 2-methoxy- Potential Insights
Chiral HPLCEnantioseparation and purity determination.Quantification of enantiomeric excess (ee).
Capillary Electrophoresis (CE)High-efficiency chiral separation.Rapid analysis of enantiomeric composition.
Advanced NMR SpectroscopyStructural elucidation and stereochemical analysis.Determination of absolute configuration.
Circular Dichroism (CD)Confirmation of chirality and stereochemical assignment.Insight into the solution-state conformation.
Mass Spectrometry (MS)Enantioselective detection and quantification.High-sensitivity analysis in complex matrices.

Unexplored Reactivity and Synthetic Opportunities for 4-Octanone, 2-methoxy-

The presence of the α-methoxy group in 4-Octanone, 2-methoxy- significantly influences the reactivity of the carbonyl group and the adjacent stereocenter, opening up avenues for novel synthetic transformations that are yet to be explored.

Stereoselective Reactions: A key area of future research will be the diastereoselective reduction of the carbonyl group. The stereochemical outcome of such reactions is often governed by chelation control, where the Lewis acidic reagent coordinates to both the carbonyl oxygen and the methoxy (B1213986) group. nyu.eduresearchgate.net However, the interplay of steric and electronic effects can lead to deviations from predictable models, warranting a detailed investigation for 4-Octanone, 2-methoxy-.

Modern Synthetic Methodologies: The application of modern synthetic methods to 4-Octanone, 2-methoxy- holds immense potential. Visible-light photoredox catalysis could enable novel C-C and C-heteroatom bond formations at the α-position under mild conditions. organic-chemistry.org Furthermore, enantioselective α-alkylation, a challenging transformation for ketones, could be explored using photo-organocatalytic methods to introduce further complexity and functionality. nih.gov The development of umpolung strategies, which reverse the normal reactivity of the carbonyl group, could also lead to new synthetic pathways. springernature.comresearchgate.net

Reaction Type Potential Reagents/Catalysts Expected Outcome
Diastereoselective ReductionLewis acidic reducing agents (e.g., Zn(BH4)2)Formation of diastereomerically enriched 2-methoxy-4-octanol.
Photoredox CatalysisPhotocatalyst (e.g., Ru(bpy)3Cl2), light sourceα-functionalization with various nucleophiles.
Enantioselective α-AlkylationChiral amine catalyst, light sourceIntroduction of a second stereocenter at the α-position.
Umpolung StrategyN-heterocyclic carbenes (NHCs)Acylation reactions using the carbonyl carbon as a nucleophile. nih.gov

Advanced Computational Modeling for Deeper Insights into 4-Octanone, 2-methoxy- Chemistry

Computational chemistry offers a powerful lens through which to understand the structure, reactivity, and spectroscopic properties of 4-Octanone, 2-methoxy- at a molecular level.

Mechanistic Studies and Reaction Prediction: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving 4-Octanone, 2-methoxy-, providing a detailed understanding of the factors that control stereoselectivity. researchgate.netacs.org For instance, computational analysis of the diastereoselective reduction of the carbonyl group can elucidate the energetic preferences for different reaction pathways, such as those proceeding through chelated versus non-chelated intermediates. This can help in the rational design of experiments to achieve desired stereochemical outcomes.

Spectroscopic Prediction: Computational modeling is also indispensable for interpreting spectroscopic data. Calculating the theoretical NMR chemical shifts, coupling constants, and CD spectra of both enantiomers of 4-Octanone, 2-methoxy- and its reaction products can aid in their structural assignment and the determination of their absolute configurations.

Computational Method Target of Investigation Predicted Information
Density Functional Theory (DFT)Reaction mechanisms and transition states.Activation energies, reaction pathways, and origins of stereoselectivity.
Time-Dependent DFT (TD-DFT)Electronic circular dichroism (ECD) spectra.Theoretical spectra for comparison with experimental data to assign absolute configuration.
Ab initio calculationsConformational analysis.Relative energies of different conformers and their contribution to overall properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Octanone, 2-methoxy-?

  • Methodological Answer : Synthesis of 4-Octanone, 2-methoxy- typically involves methoxylation of ketone precursors or protection/deprotection strategies. For example, alkylation of a suitable ketone intermediate with a methoxy group donor (e.g., methyl iodide in the presence of a base) under anhydrous conditions can yield the target compound. Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification by fractional distillation or column chromatography. Ensure inert atmosphere conditions to prevent oxidation of intermediates .

Q. How should 4-Octanone, 2-methoxy- be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-resistant glass containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid exposure to strong oxidizers (e.g., peroxides) and humidity, as these may induce decomposition or unwanted side reactions. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life parameters .

Q. What analytical techniques are critical for confirming the structure and purity of 4-Octanone, 2-methoxy-?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methoxy group's position and ketone functionality. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and purity, while infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and methoxy (C-O) stretches. Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How does the 2-methoxy substituent influence redox behavior in experimental systems?

  • Methodological Answer : The dihedral angle of the 2-methoxy group modulates redox potential by altering electron density distribution. For example, in quinone analogs, computational studies (e.g., molecular dynamics simulations) show that out-of-plane methoxy orientations reduce electron-withdrawing effects, increasing redox potential gaps by 60–80 mV. Experimentally, cyclic voltammetry (CV) under controlled conditions (e.g., non-aqueous electrolytes) can quantify these effects. Compare results with structurally similar analogs (e.g., 2-methyl derivatives) to isolate the methoxy group's contribution .

Q. How can contradictory data on binding affinities of 4-Octanone, 2-methoxy- derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from environmental interactions (e.g., hydrogen bonding or steric hindrance). For instance, hydrogen bonds between the methoxy oxygen and peptide backbones (e.g., Gly-L225 in protein binding sites) can stabilize specific conformations, altering affinity measurements. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and X-ray crystallography to visualize binding modes. Replicate experiments under varying ionic strengths and pH to assess environmental sensitivity .

Q. What computational strategies predict the environmental interactions of the 2-methoxy group in complex systems?

  • Methodological Answer : Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions between the methoxy group and binding pockets. For example, HYSCORE spectroscopy combined with DFT calculations can map hydrogen-bonding networks affecting dihedral angles. Validate predictions with mutagenesis studies (e.g., replacing hydrogen-bond donors in proteins) to test computational hypotheses .

Q. How do steric and electronic effects of the 2-methoxy group impact reaction kinetics in catalytic systems?

  • Methodological Answer : Steric hindrance from the methoxy group can slow nucleophilic attacks on the carbonyl carbon, while its electron-donating nature may stabilize transition states. Kinetic studies (e.g., stopped-flow spectroscopy) under pseudo-first-order conditions can measure rate constants. Compare activation energies (Ea) via Arrhenius plots for 4-Octanone, 2-methoxy- versus non-methoxy analogs to isolate electronic/steric contributions .

Safety and Handling Protocols

Q. What safety protocols are essential for handling 4-Octanone, 2-methoxy-?

  • Methodological Answer : Use fume hoods with local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (ANSI Z87.1 compliant). In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, avoid dust generation; collect using non-sparking tools and dispose as hazardous organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.